1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Description
Historical Context and Discovery
The development of this compound emerges from the foundational work established in thiazole chemistry during the late 19th century. The historical roots of thiazole chemistry trace back to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber made groundbreaking contributions to the field by establishing the fundamental principles of thiazole synthesis. Their pioneering work laid the groundwork for the systematic exploration of thiazole derivatives, including the sophisticated brominated variants that characterize modern synthetic chemistry.
Hantzsch and Weber's original definition described thiazoles as nitrogen and sulfur-containing substances in ring-forming bonds with the formula (CH)ₙNS, which relate to pyridine as thiophene relates to benzene. This foundational understanding enabled subsequent generations of chemists to develop increasingly complex thiazole derivatives. The specific compound this compound represents a sophisticated evolution of these early discoveries, incorporating halogen substitution patterns that were not initially explored by the original researchers.
The historical development of brominated thiazole derivatives gained momentum during the 20th century as synthetic methodologies became more refined. Research conducted in the 1890s established critical precedents for understanding thiazole reactivity patterns, particularly through the work of Tcherniac and Hellon, who developed methods for preparing thiocyanoacetone derivatives that later proved instrumental in thiazole synthesis. These early investigations into thiazole chemistry provided the theoretical framework necessary for synthesizing complex derivatives like this compound.
The evolution from simple thiazole structures to complex brominated derivatives reflects broader trends in medicinal chemistry toward developing more selective and potent therapeutic agents. The incorporation of bromine substituents in the phenyl ring represents a strategic approach to modulating the electronic and steric properties of the thiazole core, enhancing both synthetic versatility and biological activity potential. This compound exemplifies how modern synthetic chemistry has built upon historical foundations to create increasingly sophisticated molecular architectures.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry due to its unique combination of structural features and synthetic utility. Heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional versatility in pharmaceutical applications, with thiazole derivatives representing one of the most significant categories of bioactive molecules. The incorporation of bromine substitution in this particular compound enhances its synthetic potential by providing a reactive handle for further chemical transformations.
The compound's significance extends beyond its individual properties to encompass its role as a building block in the synthesis of more complex molecular architectures. Research has demonstrated that thiazole derivatives possess divergent biological activities including antimicrobial, antitubercular, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. The presence of the bromine substituent in this compound provides additional opportunities for cross-coupling reactions and other synthetic transformations that are essential for accessing diverse chemical libraries.
The heterocyclic nature of this compound contributes to its importance in drug discovery programs, where heterocyclic scaffolds have proven to be privileged structures in medicinal chemistry. Studies have shown that heterocyclic compounds are predominantly used as pharmaceuticals, agrochemicals, and veterinary products, with applications extending to sanitizers, developers, antioxidants, and corrosion inhibitors. The thiazole ring system in particular has been recognized for its ability to enhance lipid solubility while maintaining hydrophilicity, making it an attractive pharmacophore for drug development.
Recent investigations into thiazole-based hybrid frameworks have highlighted the strategic importance of compounds like this compound in the development of novel therapeutic agents. The molecular hybridization approach, which involves combining thiazole moieties with other bioactive fragments, has markedly enhanced drug efficacy while mitigating resistance to multiple drugs and minimizing toxicity concerns. This compound serves as an ideal platform for such hybridization strategies due to its reactive bromine substituent and well-positioned functional groups.
Position in the Thiazole Family of Compounds
Within the extensive thiazole family of compounds, this compound represents a particularly important subclass characterized by 5-acetylthiazole substitution patterns. The compound belongs to the broader category of 5-acetylthiazoles, which have been recognized as interesting intermediates for the synthesis of various bioactive molecules. This structural classification places the compound within a group of molecules that have demonstrated significant potential in medicinal chemistry applications.
The positional arrangement of substituents in this compound follows established patterns observed in bioactive thiazole derivatives. The presence of the acetyl group at position 5 of the thiazole ring, combined with the methyl substitution at position 4 and the bromophenyl group at position 2, creates a unique electronic environment that influences both reactivity and biological activity. Research has shown that the C-2 position of the thiazole ring bears an acidic proton, making the ring highly reactive and establishing it as a significant synthon for producing a wide range of new chemical compounds.
Comparative analysis with other thiazole derivatives reveals that the specific substitution pattern in this compound provides distinct advantages for synthetic applications. The compound's structure allows for multiple points of derivatization, including the reactive acetyl carbonyl group and the bromine substituent, which can undergo various substitution reactions. This versatility positions the compound as a valuable intermediate in the synthesis of thiazole-based drug candidates and other bioactive molecules.
The compound's relationship to natural thiazole-containing molecules further emphasizes its significance within the thiazole family. While free thiazole cannot be found in nature, the thiazole ring is detected in several natural compounds, including peptide alkaloids, metabolites, and cyclopeptides. The synthetic accessibility of this compound allows researchers to create analogs of these natural products and explore structure-activity relationships that are essential for drug development.
| Compound Classification | Structural Features | Synthetic Utility | Biological Relevance |
|---|---|---|---|
| 5-Acetylthiazoles | Carbonyl at position 5 | High reactivity for further derivatization | Antimicrobial and anticancer activity |
| Brominated Thiazoles | Halogen substitution | Cross-coupling reaction substrate | Enhanced bioavailability |
| 2-Arylthiazoles | Aromatic substitution at C-2 | Diverse electronic properties | Varied pharmacological profiles |
| Methylated Thiazoles | Alkyl groups at various positions | Improved lipophilicity | Enhanced membrane permeability |
Research Objectives and Scope
Current research initiatives focusing on this compound encompass a broad range of objectives spanning synthetic methodology development, biological activity evaluation, and structure-activity relationship studies. The primary research objectives center on understanding the compound's potential as a building block for bioactive molecule synthesis, with particular emphasis on its utility in creating novel therapeutic agents. Investigations have demonstrated that the compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antibiotics and other bioactive compounds.
The scope of research extends to the development of efficient synthetic methodologies for accessing the compound and its derivatives. Recent studies have focused on optimizing reaction conditions for the synthesis of 5-acetylthiazole derivatives, with researchers exploring various catalytic systems and reaction parameters to improve yields and selectivity. The versatility of this compound as a synthetic intermediate has prompted investigations into its transformation into other valuable building blocks, including thiazole-based alcohols, oximes, primary amines, and secondary amines.
Biological activity assessment represents another critical research objective, with studies examining the compound's potential in various therapeutic areas. Research has demonstrated that thiazole derivatives containing similar structural features exhibit promising anticancer activity and selectivity toward particular cell lines, with some compounds showing encouraging results in cytotoxicity assays. The brominated phenyl substituent in this compound may contribute to enhanced biological activity, as halogen substitution has been shown to significantly improve anticancer properties in related thiazole derivatives.
Structure-activity relationship studies constitute a fundamental aspect of current research efforts, aimed at understanding how specific structural modifications influence biological activity and synthetic utility. Investigations have revealed that substitution at the C-2 position of the thiazole ring is crucial for inducing cytotoxicity and selectivity against particular cancer cell lines. The presence of electron-withdrawing groups like bromine in the phenyl ring has been shown to modulate activity profiles, providing valuable insights for rational drug design approaches.
Properties
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKTKQSRMWGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Overview and Key Intermediate Synthesis
The synthesis of 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the formation of a phenacyl bromide intermediate, specifically 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which acts as a pivotal precursor for further derivatization.
Table 1. Key Intermediate and Starting Material
Bromination Step: Formation of Phenacyl Bromide Derivative
The initial step involves bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole (compound 1) under acidic conditions to yield the α-bromo ketone intermediate (compound 2). This bromination is crucial as it introduces a reactive bromine atom at the α-position of the ethanone moiety, enabling subsequent nucleophilic substitution reactions.
- Reaction Conditions : Acidic medium, typically using hydrobromic acid or bromine sources.
- Mechanism : Electrophilic bromination at the α-position of the ketone.
- Outcome : Formation of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with high regioselectivity.
Reaction with Nucleophiles: Formation of Target Compound
The phenacyl bromide derivative (compound 2) undergoes nucleophilic substitution with various heterocyclic amines or thiol-containing nucleophiles to form thiazole derivatives, including this compound.
- Typical Nucleophiles : 2-aminothiazole, 2-aminobenzothiazole, 2-aminothiophenol.
- Solvent : Ethanol.
- Conditions : Reflux under stirring.
- Mechanism : Nucleophilic attack on the α-bromo ketone carbon, followed by intramolecular cyclization and elimination (HBr and water), leading to fused heterocyclic systems.
Table 2. Representative Reactions of Phenacyl Bromide with Nucleophiles
Alternative Synthetic Routes Involving Thiosemicarbazones
Another approach to prepare thiazole derivatives structurally related to this compound involves condensation of thiosemicarbazones with α-haloketones.
-
- Thiosemicarbazide reacts with substituted acetophenones or benzaldehydes in ethanol under reflux to form thiosemicarbazones.
- These thiosemicarbazones then react with α-bromoketones (such as compound 2) in acetone or dioxane in the presence of triethylamine.
- The reaction proceeds via nucleophilic substitution and cyclization to yield thiazole derivatives.
Reaction Monitoring : Thin Layer Chromatography (TLC) is used to track reaction progress.
- Purification : Crystallization from ethanol or ethanol/dioxane mixtures.
Mechanistic Insights and Structural Confirmation
- The nucleophilic substitution on the α-bromo ketone intermediate is followed by intramolecular cyclization involving the amino or thiol groups.
- Elimination of HBr and dehydration steps are critical for ring closure and formation of the fused thiazole system.
- Structural elucidation is performed using:
- Infrared Spectroscopy (IR) indicating disappearance of carbonyl bands and appearance of NH and C=N bands.
- Proton Nuclear Magnetic Resonance (^1H-NMR) showing characteristic singlets for imidazole or thiazole protons.
- Mass Spectrometry (MS) confirming molecular ions consistent with proposed structures.
- X-ray crystallography in some cases to confirm isomeric forms.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Substitution: Products include various substituted thiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thioethers.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a pharmaceutical agent due to its structural similarities to known bioactive molecules.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has shown efficacy against various bacterial strains. This is attributed to the ability of thiazole rings to disrupt microbial cell functions, making them promising candidates for antibiotic development .
Anticancer Properties
Studies have revealed that compounds containing thiazole rings can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been evaluated for their effects on tumor growth in vitro and in vivo. Preliminary results suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound extends beyond antimicrobial and anticancer effects.
Enzyme Inhibition
Thiazole derivatives have been found to act as inhibitors of various enzymes involved in metabolic processes. For example, they may inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cellular metabolism and energy production. Such inhibition can lead to increased levels of NAD+ within cells, potentially enhancing metabolic efficiency and offering therapeutic benefits in metabolic disorders .
Neuroprotective Effects
Emerging research suggests that thiazole compounds may also exhibit neuroprotective properties. They could help mitigate oxidative stress and inflammation in neuronal cells, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the agricultural sector as a pesticide or herbicide due to its bioactive properties against pests and pathogens.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the anticancer properties of thiazole derivatives, including this compound. The compound was administered to cultured cancer cells, where it was observed to induce apoptosis via mitochondrial pathways. These findings highlight the compound's potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding .
Comparison with Similar Compounds
a) 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one ()
- Structural Differences: Replaces the 2-bromophenyl group with a cyclopropylamino moiety.
- Molecular weight: 196.268 g/mol (vs. ~294.18 g/mol for the target compound) .
b) Ethyl 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate ()
- Structural Differences : Features an ethyl ester at the 5-position instead of an acetyl group.
- Impact on Properties: The ester group increases hydrophobicity (logP ~2.5 estimated) compared to the acetyl group (logP ~1.8).
Brominated Heterocycles
a) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone ()
- Structural Differences : Replaces the thiazole core with a triazole ring.
- Impact on Properties :
- Triazoles exhibit stronger dipole moments (3.5–4.5 D) than thiazoles (1.5–2.5 D), affecting solubility and crystal packing .
- Crystallography : Forms a 3D framework via C–H⋯O/N hydrogen bonds and Br⋯Br interactions (3.599–3.650 Å), unlike the target compound’s uncharacterized packing .
- Bioactivity : Triazole derivatives show antiviral and anticancer properties, but the bromophenyl-triazole’s efficacy remains untested .
b) 2-(1,3-Benzothiazol-2-yl)-1-(2-bromo-5-methoxyphenyl)ethan-1-one ()
- Structural Differences : Substitutes thiazole with benzothiazole and adds a methoxy group.
- Impact on Properties :
Pharmacologically Active Derivatives
a) 1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one Hydrochloride ()
- Structural Differences: Contains a dihydrothiazole ring with iminophenyl and piperazinyl groups.
- Impact on Properties :
b) (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide ()
- Structural Differences : Adds a hydrazine-carbothioamide side chain.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 1-[2-(Cyclopropylamino)-4-methyl-thiazol-5-yl]ethan-1-one | 2-Bromo-1-[1-(4-bromophenyl)-triazol-4-yl]ethanone |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁BrN₂OS | C₉H₁₂N₂OS | C₁₀H₈Br₂N₃O |
| Molecular Weight (g/mol) | ~294.18 | 196.27 | 385.99 |
| LogP (Estimated) | ~2.8 | ~1.5 | ~3.2 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
| Bioactivity | Underexplored | Antimicrobial (predicted) | Anticancer (triazole-based) |
Biological Activity
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, including its anticancer properties and antimicrobial efficacy.
Structural Characteristics
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and methyl groups contributes to its unique chemical properties and potential interactions with biological targets.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of appropriate aldehydes or ketones with thioamide derivatives. For this specific compound, the synthetic route may include the following steps:
- Formation of Thiazole Ring : Reacting a bromo-substituted phenyl ketone with a thioketone or thioamide.
- Substitution Reactions : Introducing the bromine and methyl groups through electrophilic aromatic substitution methods.
This synthetic approach allows for the modification of the thiazole structure, potentially enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study on related thiazole compounds reported IC50 values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines (MDA-MB-231) . This indicates a strong cytotoxic effect, suggesting that this compound may also exhibit similar properties.
Antimicrobial Activity
Thiazoles are recognized for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related thiazole derivatives have demonstrated efficacy against various bacterial strains. For instance, certain thiazole compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Case Study 1: Anticancer Properties
A recent investigation into thiazole derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that specific substitutions on the thiazole ring enhanced anticancer activity .
Case Study 2: Structure–Activity Relationship (SAR)
In another study focusing on SAR, researchers synthesized a series of thiazole derivatives and assessed their biological activities. The findings indicated that modifications in the bromine and methyl substituents significantly influenced both anticancer and antimicrobial activities . This emphasizes the importance of structural variations in optimizing therapeutic effects.
Q & A
Q. What are the common synthetic routes for preparing 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one?
A two-step approach is typically employed:
- Bromination : A ketone precursor (e.g., 1-(2-aminophenyl)ethanone) undergoes bromination using HBr and Br₂ in glacial acetic acid under reflux (5–12 hours). This step introduces the bromine substituent .
- Cyclization : The brominated intermediate reacts with thioacetamide or thiourea derivatives in ethanol or DCM to form the thiazole ring. Reaction conditions (e.g., KOH catalysis, reflux) are adjusted to optimize yield . Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~190–200 ppm and thiazole carbons .
- Mass Spectrometry : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]⁺ at m/z 310.98) and fragmentation patterns .
- IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Q. What solvents are suitable for recrystallizing this compound?
Ethanol, DCM, and ethyl acetate are commonly used. Solubility is higher in polar aprotic solvents (e.g., DMSO), but recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in brominated thiazole derivatives?
Single-crystal X-ray diffraction provides bond-length data (e.g., C-Br: ~1.89 Å, C-S: ~1.71 Å) and dihedral angles between the thiazole and bromophenyl rings. For example, Acta Crystallographica studies show that the 2-bromophenyl group induces a ~45° twist, reducing π-stacking interactions and influencing reactivity . Refinement parameters (R factor < 0.05) ensure accuracy .
Q. How does steric hindrance from the 2-bromophenyl group influence reaction pathways?
The ortho-bromo substituent creates steric bulk, limiting electrophilic substitution at the thiazole’s 4-position. Comparative studies of para- vs. ortho-substituted analogs show reduced nucleophilic attack in the latter due to hindered access to reactive sites . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. How to design experiments to study its potential biological activity?
- In Vitro Assays : Test antimicrobial activity using microdilution (MIC ≤ 16 µg/mL against S. aureus observed in structurally similar thiazoles) .
- Structure-Activity Relationship (SAR) : Modify the methyl group at C4 or introduce electron-withdrawing substituents on the phenyl ring to assess potency changes .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to controls .
Data Contradictions and Resolution
Q. Conflicting solubility data in DCM: How to validate experimental results?
Some studies report high solubility in DCM , while others note limited solubility . This discrepancy may arise from purity differences (e.g., residual solvents in crude products). Validate via:
Q. Divergent yields in cyclization reactions: What factors require optimization?
Yields vary (40–85%) due to:
- Catalyst Choice : KOH vs. NaHCO₃ affects deprotonation efficiency .
- Reaction Time : Extended reflux (>8 hours) may degrade intermediates .
- Workup : Immediate ice quenching improves purity by minimizing side reactions .
Methodological Recommendations
Q. How to analyze reaction progress without chromatography?
Use TLC (silica gel, hexane:ethyl acetate 3:1) with UV visualization at 254 nm. The thiazole product (Rf ~0.5) separates from unreacted starting material (Rf ~0.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
